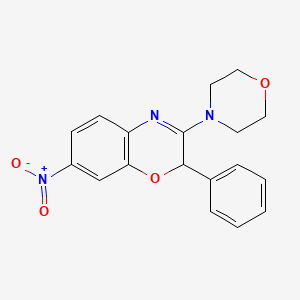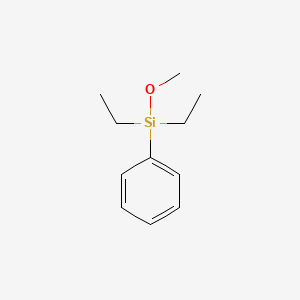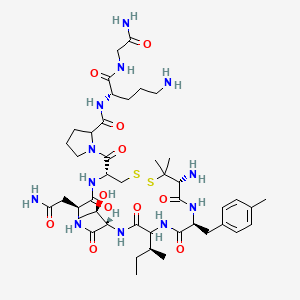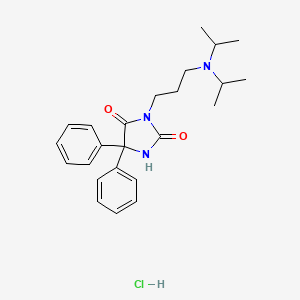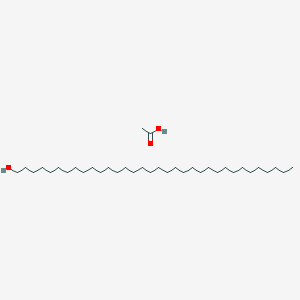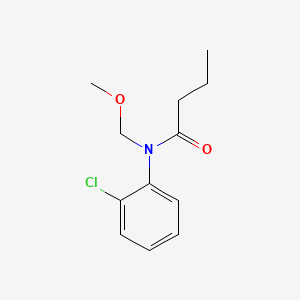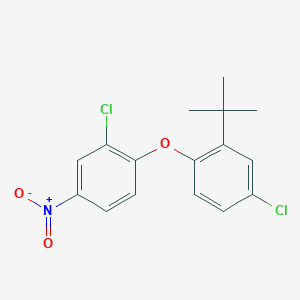![molecular formula C22H13NO5 B14324934 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one CAS No. 107096-89-9](/img/structure/B14324934.png)
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is an organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by its complex structure, which includes a naphthopyran core, an acrylate moiety, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-acetyl-2H-chromen-2-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is not fully understood. it is believed to interact with various molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes, leading to potential antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-Methylphenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
- 2-[3-(4-Chlorophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
- 2-[3-(4-Methoxyphenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one
Uniqueness
2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical reactivity and biological activity.
Propiedades
Número CAS |
107096-89-9 |
|---|---|
Fórmula molecular |
C22H13NO5 |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
2-[3-(4-nitrophenyl)prop-2-enoyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C22H13NO5/c24-20(11-7-14-5-9-16(10-6-14)23(26)27)19-13-18-17-4-2-1-3-15(17)8-12-21(18)28-22(19)25/h1-13H |
Clave InChI |
RIUHIBIWHUVSTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
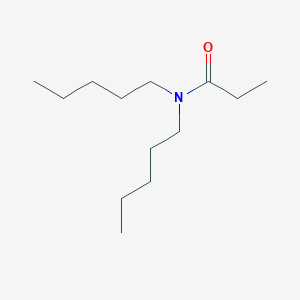
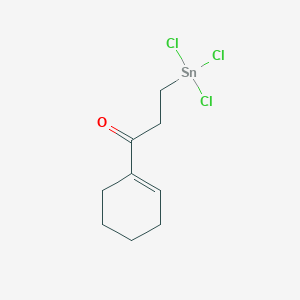
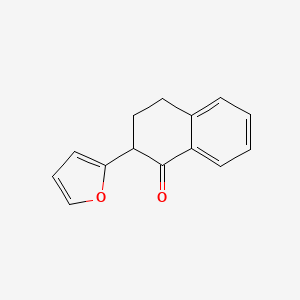
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
